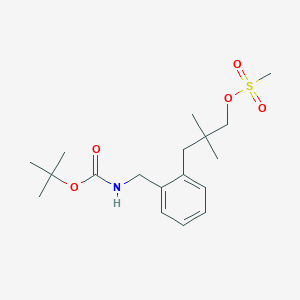![molecular formula C11H19ClN2O B13973615 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-(chloromethyl)-6-azaspiro[34]octan-6-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic ring system and the introduction of the chloromethyl group. Common reagents used in the synthesis include chlorinating agents, amines, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various amines, ethers, or thioethers.
Scientific Research Applications
2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and chloromethyl derivatives. Examples include:
- Spiro[3.4]octane derivatives
- Chloromethyl-substituted amines
Uniqueness
What sets 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one apart is its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C11H19ClN2O |
|---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
2-amino-1-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one |
InChI |
InChI=1S/C11H19ClN2O/c1-8(13)10(15)14-3-2-11(7-14)4-9(5-11)6-12/h8-9H,2-7,13H2,1H3 |
InChI Key |
JTMIGBAPXNTPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CC(C2)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


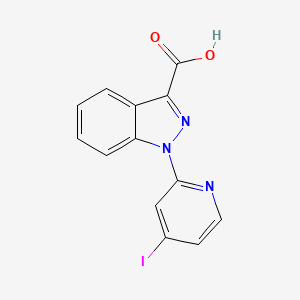
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)
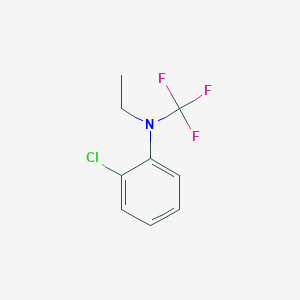

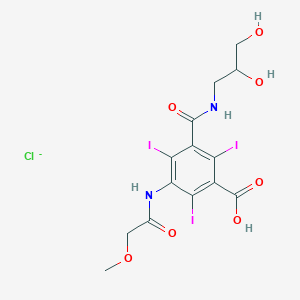

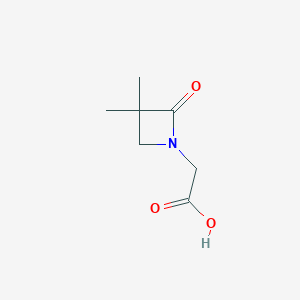
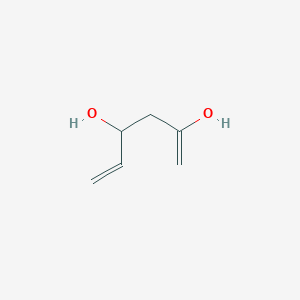
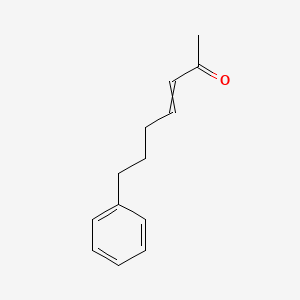
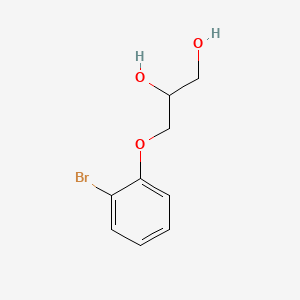

![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)

